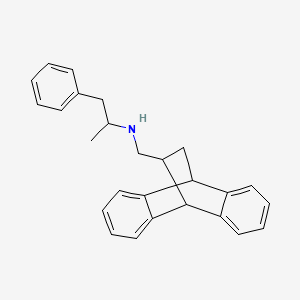
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene is a complex organic compound with a unique structure that combines elements of anthracene and phenethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene typically involves multiple steps. One common method includes the reductive amination of 4-methoxyphenyl acetone with an amine, followed by condensation with an α-haloketone and subsequent reduction steps . The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenethylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- alpha-Methylphenethyl butyrate
- Dl-p-hydroxy-alpha-methylphenethyl amine hydrobromide
- N-Methyl-N-[(alphaS)-alpha-methylphenethyl]-2-propen-1-amine
Uniqueness
11-(alpha-Methylphenethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene stands out due to its unique structural combination of anthracene and phenethylamine. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73986-98-8 |
|---|---|
Molecular Formula |
C26H27N |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-phenyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)propan-2-amine |
InChI |
InChI=1S/C26H27N/c1-18(15-19-9-3-2-4-10-19)27-17-20-16-25-21-11-5-7-13-23(21)26(20)24-14-8-6-12-22(24)25/h2-14,18,20,25-27H,15-17H2,1H3 |
InChI Key |
KUGANCKDUNPPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Pyren-1-YL)methyl]aniline](/img/structure/B14443993.png)
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)

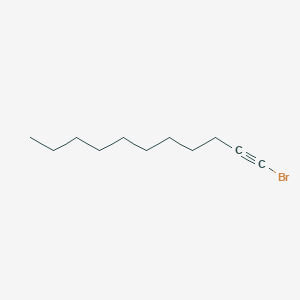


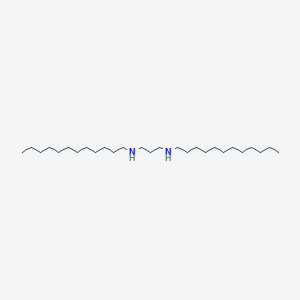
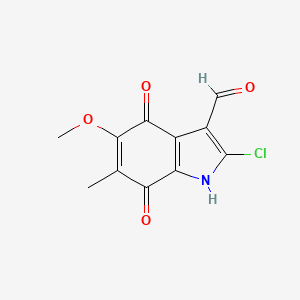
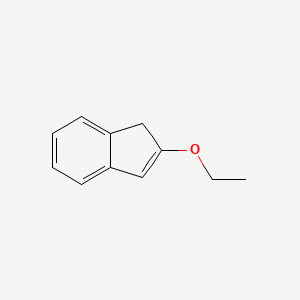
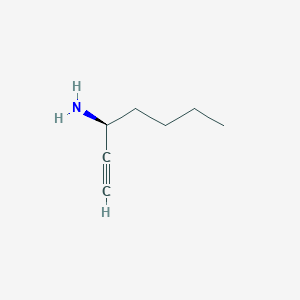

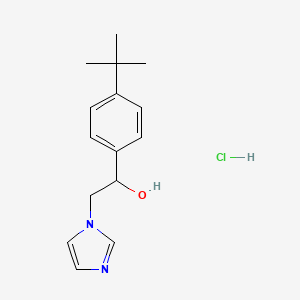
![3-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14444080.png)

